molecular formula C16H18N6O B5387617 3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide

3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B5387617
M. Wt: 310.35 g/mol
InChI Key: BACLYXLONWJVHT-UHFFFAOYSA-N
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Description

3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The next step involves introducing the amino group at the 3-position of the pyrazole ring. This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group at the 5-position of the pyrazole ring. This can be achieved through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, nitroso or nitro derivatives, and amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H

Properties

IUPAC Name

3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-2-22-10-11(9-19-22)8-18-16(23)14-13(15(17)21-20-14)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,18,23)(H3,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACLYXLONWJVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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